PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETATE
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Overview
Description
PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETATE is a complex organic compound that belongs to the class of chromenyl acetates. This compound is characterized by the presence of a chromene ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETATE typically involves the esterification of 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETIC ACID with PROP-2-EN-1-OL. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The chromene ring system can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound may modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETIC ACID
- PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]PROPANOATE
Uniqueness
PROP-2-EN-1-YL 2-[(7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY]ACETATE is unique due to its specific ester linkage and the presence of the chromene ring system, which imparts distinct biological activities and chemical reactivity. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-9-24-20(23)13-25-17-10-14(2)11-18-21(17)16(12-19(22)26-18)15-7-5-4-6-8-15/h3-8,10-12H,1,9,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCAABWMVQVBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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